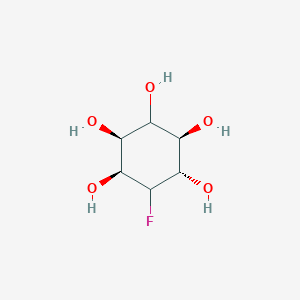

3-Deoxi-3-fluoro-D-mio-inositol

Descripción general

Descripción

3-Deoxy-3-fluoro-D-myo-Inositol: is a fluorinated derivative of myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes

Aplicaciones Científicas De Investigación

3-Deoxy-3-fluoro-D-myo-Inositol has several applications in scientific research:

Biochemistry: It is used to study the role of inositol phosphates in cellular signaling pathways. The fluorinated derivative can act as a mimic of natural inositol phosphates, providing insights into their function.

Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in targeting diseases related to inositol phosphate metabolism.

Chemical Biology: It serves as a probe to investigate the interactions of inositol phosphates with proteins and other biomolecules.

Industrial Applications: While specific industrial applications are limited, the compound’s unique properties make it a candidate for developing new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 3-Deoxy-3-fluoro-D-myo-Inositol is the inositol trisphosphate receptor (InsP3R) . This receptor plays a crucial role in regulating intracellular calcium levels .

Mode of Action

3-Deoxy-3-fluoro-D-myo-Inositol interacts with its target by mimicking the natural ligand, inositol trisphosphate (InsP3). The 3-fluoro substitution prevents the compound from being converted to inositol 1,3,4,5-tetrakisphosphate (InsP4) by 3-kinases . This allows the compound to persistently activate the InsP3R, leading to sustained calcium release .

Biochemical Pathways

The activation of InsP3R by 3-Deoxy-3-fluoro-D-myo-Inositol leads to the release of calcium from intracellular stores . This affects various downstream pathways that are regulated by calcium signaling, including cellular processes such as muscle contraction, neurotransmitter release, and cell growth .

Result of Action

The sustained activation of InsP3R by 3-Deoxy-3-fluoro-D-myo-Inositol results in prolonged calcium signaling. This can have various effects at the molecular and cellular level, depending on the specific cell type and the downstream pathways that are activated .

Action Environment

The action, efficacy, and stability of 3-Deoxy-3-fluoro-D-myo-Inositol can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules, such as proteins or lipids, can influence the compound’s interaction with its target .

Análisis Bioquímico

Biochemical Properties

3-Deoxy-3-fluoro-D-myo-Inositol is equipotent to Ins (1,4,5)P 3 in releasing intracellular calcium . The 3-position is blocked by fluorine, hence it cannot be converted to Ins (1,3,4,5)P 4 by the action of 3-kinases . This makes it a useful tool for studying the complex biochemical pathways in which InsP 3 and InsP 4 are closely interactive .

Cellular Effects

The cellular effects of 3-Deoxy-3-fluoro-D-myo-Inositol are primarily related to its role in releasing intracellular calcium . This release of calcium can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Deoxy-3-fluoro-D-myo-Inositol exerts its effects by interacting with specific biomolecules. The 3-position of the compound is blocked by fluorine, preventing its conversion to Ins (1,3,4,5)P 4 by the action of 3-kinases . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Deoxy-3-fluoro-D-myo-Inositol in laboratory settings are not fully understood and require further research. It is known that the compound is stable at a storage temperature of -20°C .

Metabolic Pathways

The specific metabolic pathways that 3-Deoxy-3-fluoro-D-myo-Inositol is involved in are not fully understood. Its role in releasing intracellular calcium suggests that it may interact with enzymes or cofactors involved in calcium signaling pathways .

Subcellular Localization

The subcellular localization of 3-Deoxy-3-fluoro-D-myo-Inositol is not fully known. Given its role in releasing intracellular calcium, it may be localized in areas of the cell where calcium signaling is prominent .

Métodos De Preparación

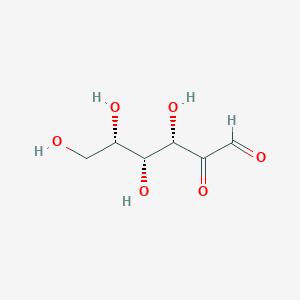

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-myo-Inositol typically involves the selective fluorination of myo-inositol. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for 3-Deoxy-3-fluoro-D-myo-Inositol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Deoxy-3-fluoro-D-myo-Inositol can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the formation of myo-inositol and fluoride ion.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with thiols can produce thioethers.

Oxidation and Reduction: Oxidation may yield inositol phosphates, while reduction can lead to partially reduced inositol derivatives.

Hydrolysis: The primary products are myo-inositol and fluoride ion.

Comparación Con Compuestos Similares

Similar Compounds

myo-Inositol: The parent compound, widely present in nature and involved in various biological functions.

3-Deoxy-D-myo-Inositol: Lacks the fluorine atom, making it less stable and less useful as a biochemical probe.

3-Fluoro-D-myo-Inositol: Similar to 3-Deoxy-3-fluoro-D-myo-Inositol but may have different reactivity and biological properties.

Uniqueness

3-Deoxy-3-fluoro-D-myo-Inositol is unique due to the presence of the fluorine atom, which imparts stability and resistance to metabolic conversion. This makes it an invaluable tool for studying inositol phosphate pathways and their roles in cellular signaling.

Propiedades

IUPAC Name |

(1S,2R,4S,5S)-6-fluorocyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3-,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTJJYSBSOKEOY-WWHKVMGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120444-24-8 | |

| Record name | 3-Deoxy-3-fluoroinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)